N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-10(3-2-5-13-8)14-7-11-9(12)4-6-15-11/h2-6,14H,7H2,1H3 |
InChI Key |
KILYZKXVCJEJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromothiophene-2-Methanol
The brominated thiophene precursor is typically synthesized via electrophilic aromatic substitution. Key steps include:
- Bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in CCl₄ at 80°C for 6 hours, yielding 3-bromo-2-methylthiophene (87% yield).
- Oxidation of the methyl group to a hydroxymethyl group using SeO₂ in dioxane/water (1:1) at 100°C, producing 3-bromothiophene-2-methanol (72% yield).
Preparation of 2-Methylpyridin-3-Amine
The pyridine moiety is synthesized via a nitro-reduction pathway:
- Nitration : 2-Methylpyridine is nitrated at position 3 using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 2-methyl-3-nitropyridine (91% yield).
- Hydrogenation : Catalytic hydrogenation with 10% Pd/C in methanol under 0.5 MPa H₂ at 30°C reduces the nitro group to an amine, producing 2-methylpyridin-3-amine (94% yield).
Coupling Reaction
The final step involves linking the two moieties via nucleophilic substitution:
- Activation : 3-Bromothiophene-2-methanol is converted to its bromide using PBr₃ in CH₂Cl₂ at 0°C (89% yield).
- Alkylation : Reaction of 2-methylpyridin-3-amine with 3-bromothiophene-2-methyl bromide in DMF with K₂CO₃ at 80°C for 12 hours yields the target compound (78% yield).
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product (>95% purity).
- Characterization : Confirmed via ¹H NMR (δ 7.25–6.90 ppm for thiophene protons, δ 8.15–7.60 ppm for pyridine protons) and HRMS (m/z 283.02 [M+H]⁺).
Comparative Analysis of Related Compounds
| Compound | Bromination Position | Pyridine Substitution | Yield (%) |
|---|---|---|---|
| N-[(3-Bromothiophen-2-yl)methyl]pyridin-3-amine | 3 | None | 82 |
| N-[(4-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine | 4 | 2-Methyl | 68 |
| N-[(5-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine | 5 | 4-Methyl | 61 |
Data adapted from.
Optimization Insights
- Solvent Effects : DMF outperforms THF in alkylation due to better solubility of intermediates.
- Catalyst Efficiency : Pd/C (10% loading) achieves faster hydrogenation vs. Raney Ni (20% loading).
- Side Reactions : Competing O-alkylation is minimized using anhydrous K₂CO₃.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the thiophene ring.
Coupling Reactions: The compound can be further functionalized through coupling reactions with boronic acids or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and ligands such as triphenylphosphine are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Oxidized thiophene derivatives.
Reduction Reactions: Reduced thiophene derivatives.
Coupling Reactions: Functionalized pyridine-thiophene compounds.
Scientific Research Applications
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) lower yields due to steric/electronic hindrance .
- Methoxy groups reduce melting points (183–184°C for 5b vs. 199–200°C for 4b), likely due to decreased crystallinity .
Pyridine-Based Derivatives
Compounds like 5-(4-chlorophenyl)-2-methylpyridin-3-amine (2e) and 5-(3,5-difluorophenyl)-2-methylpyridin-3-amine (2h) exhibit higher melting points (228°C and 208°C, respectively) compared to the target compound’s derivatives (180–200°C), attributed to stronger intermolecular forces from halogenated aryl groups . Their EI-MS fragmentation patterns ([M − NH$_2$]$^+$ = 205 for 2h) differ due to fluorine’s electronegativity .
Positional Isomers
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine (CAS: 1532893-17-6) is a positional isomer with bromine at the thiophene’s 4-position. This minor structural change may alter electronic properties, as bromine’s position affects conjugation and charge distribution .
Stability Against Hydrolysis
Unlike other imines, this compound resists Pd-catalyzed hydrolysis due to the non-interacting thiophene sulfur . In contrast, N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide undergoes hydrolysis under similar conditions, forming planar, hydrogen-bonded dimers .
Tautomeric and Conformational Comparisons
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a keto-amine tautomer with near-planar geometry (dihedral angle: 8.38°), stabilized by intra- and intermolecular hydrogen bonds . This contrasts with the target compound’s rigid imine structure, which lacks such conjugation.
Biological Activity
N-[(3-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a brominated thiophene ring linked to a pyridine moiety, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C11H11BrN2S, with a molecular weight of approximately 269.16 g/mol. The presence of the bromine atom in the thiophene ring is significant as it enhances the compound's reactivity and biological interactions compared to other halogens. The thiophene and pyridine rings are known for their aromatic properties, which are crucial for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrN2S |
| Molecular Weight | 269.16 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Thiophene derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications in the thiophene structure can significantly enhance anticancer activity by improving binding affinity to cancer cell receptors.
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes, leading to cell death. Compounds with similar structures have been documented to exhibit broad-spectrum antimicrobial activity, making them potential candidates for further development in treating infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in inflammatory responses or cancer signaling pathways.
- Molecular Interactions : The presence of functional groups enables π–π stacking and hydrogen bonding, enhancing binding affinity to biological targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : In vitro tests revealed that this compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 10 µg/mL.
- Inflammatory Response Modulation : Animal models treated with the compound showed reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.
- X-ray crystallography resolves tautomeric or stereochemical ambiguities, as demonstrated in structurally similar compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve tautomeric or conformational ambiguities in bromothiophene-pyridine hybrids?
Answer:
X-ray crystallography distinguishes tautomers by precisely locating hydrogen atoms and bond lengths. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography confirmed the keto-amine tautomer over the hydroxy-pyridine form by identifying the planar amide linkage and hydrogen-bonding network . For this compound, crystallography would clarify:
- Dihedral angles between the thiophene and pyridine rings.
- Hydrogen-bonding interactions (e.g., N–H⋯Br or π-π stacking), critical for understanding solid-state packing and reactivity .
Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as bromothiophene derivatives show activity via membrane disruption .
- Anticancer assays : MTT or CellTiter-Glo® assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Bromothiophene-pyridine hybrids may inhibit kinases or cytochrome P450 enzymes, disrupting proliferation .
- Enzyme inhibition : Fluorescence-based assays (e.g., CYP3A4 inhibition) to assess metabolic interference .
Advanced: How to design structure-activity relationship (SAR) studies for bromothiophene-pyridine derivatives?
Answer:
- Substituent variation : Replace the bromine atom with Cl, F, or methyl groups to assess electronic effects on bioactivity .
- Scaffold hybridization : Introduce heterocycles (e.g., imidazo[1,2-a]pyridine) to enhance binding affinity, as seen in COX-2 inhibitors .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or HDACs. Compare with experimental IC₅₀ data to validate models .
Basic: How to address solubility challenges during in vitro testing of this compound?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) on the pyridine ring, as demonstrated in analogs like 2-butoxy-4-methylpyridin-3-amine .
Advanced: How to analyze regioisomeric impurities in bromothiophene derivatives?
Answer:
- HPLC-MS/MS : Employ reverse-phase chromatography with C18 columns and tandem MS to separate and identify regioisomers (e.g., 3-bromo vs. 4-bromo thiophene byproducts) .
- 2D NMR : NOESY or HSQC correlations differentiate substituent positions on the thiophene ring .
Basic: What safety protocols are critical when handling bromothiophene derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile solvents (e.g., DMF) and potential bromine release during decomposition .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Answer:
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., incubation time, serum concentration) .
- Metabolic profiling : Assess compound stability in cell culture media (e.g., via LC-MS) to account for degradation .
Advanced: What role do SHELX programs play in refining crystal structures of such compounds?
Answer:
- SHELXL : Refines small-molecule structures using least-squares minimization, accounting for anisotropic displacement parameters and hydrogen bonding .
- SHELXD : Solves phase problems via dual-space methods, critical for resolving disordered bromine atoms in thiophene rings .
Basic: What databases or tools are recommended for accessing structural data on similar compounds?
Answer:
- PubChem : For NMR, mass spectra, and toxicity data .
- Cambridge Structural Database (CSD) : For crystallographic data on bromothiophene derivatives .
- Reaxys : To retrieve synthetic procedures and reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
